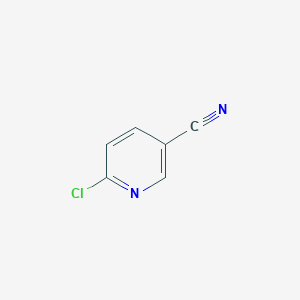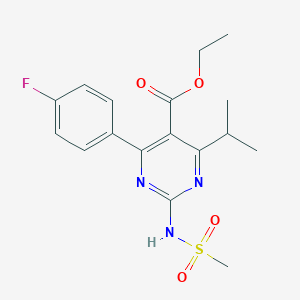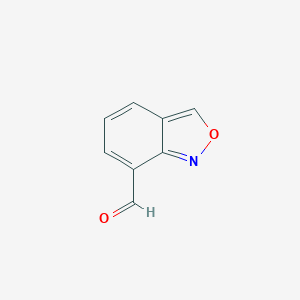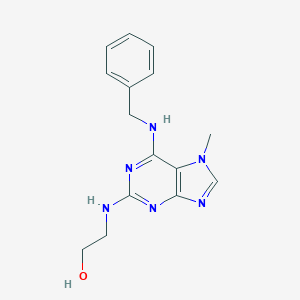
2-クロロ-5-シアノピリジン
概要
説明
Synthesis Analysis
The synthesis of 2-Chloro-5-cyanopyridine and its derivatives involves several chemical reactions. For example, Bomika et al. (1976) studied the nucleophilic substitution reactions of 2-chloro-3-cyanopyridines, which involve replacing the chlorine atom with primary and secondary aliphatic amines and heterocyclic amines to give 2-aminopyridines (Bomika et al., 1976).
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-cyanopyridine-related compounds has been a subject of interest. For instance, the study by Giantsidis et al. (2002) on bis(2-amino-5-cyanopyridinium) diaquadichlorocopper(II) dichloride provides insights into the molecular structure of such compounds (Giantsidis et al., 2002).
Chemical Reactions and Properties
2-Chloro-5-cyanopyridine undergoes various chemical reactions, leading to different compounds with unique properties. For example, Elman (1985) explored the reactions between 2-chloro-6-cyanopyridine and aliphatic alcohols, which depend on reaction conditions (Elman, 1985).
Physical Properties Analysis
The physical properties of 2-Chloro-5-cyanopyridine and its derivatives are also noteworthy. Although specific studies on its physical properties were not found in the current research, they are generally characterized by their solubility, melting points, and molecular weight, which are important in determining their application in various fields.
Chemical Properties Analysis
The chemical properties of 2-Chloro-5-cyanopyridine include its reactivity with other chemicals, stability under different conditions, and its functional groups. Studies like those by Shidlovskii et al. (2004) investigate the heterocyclization of related compounds, shedding light on their chemical behavior (Shidlovskii et al., 2004).
科学的研究の応用
薬理学:アルツハイマー病研究
2-クロロ-5-シアノピリジン: は、アルツハイマー病の治療に有望な、ヘテロレプティックCu(II)カルボキシレートの合成に使用されてきました。 これらの化合物は、アセチルコリンエステラーゼおよびブチリルコリンエステラーゼ酵素に対して高い阻害活性を示し、潜在的な治療的用途を示唆しています .
農業:殺虫剤合成
農業分野では、2-クロロ-5-シアノピリジンは、殺虫剤特性を持つ化合物の合成における前駆体として役立ちます。 これは、活性農薬成分における重要な構造モチーフであるトリフルオロメチルピリジン誘導体の生成に関与しています .
材料科学:電子材料
この化合物は、特に電子材料の開発において、材料科学において重要です。 その誘導体は、電子機器に用途を持つ導電性ポリマーやその他の材料の生成に使用されます .
化学合成:有機中間体
2-クロロ-5-シアノピリジン: は、有機合成における貴重な中間体です。 これは、より複雑な有機分子の合成における重要な構成要素である、さまざまなピリジン誘導体の調製に使用されます .
環境科学:生態毒性学研究
環境科学で直接使用されるわけではありませんが、2-クロロ-5-シアノピリジンは、環境への影響を理解し、安全な取り扱いと廃棄慣行を確保するために、生態毒性学的研究の対象となっています .
生化学研究:生物材料
生化学研究では、2-クロロ-5-シアノピリジンは生化学試薬として使用されます。 これは、ライフサイエンス関連の研究における生物材料または有機化合物として使用され、生化学的プロセスの理解に貢献しています .
作用機序
Target of Action
2-Chloro-5-cyanopyridine is a biochemical reagent . It’s important to note that the targets can vary depending on the specific biological or chemical context in which the compound is used.
Mode of Action
As a biochemical reagent, it is likely to interact with its targets through chemical reactions, leading to changes in the target molecules . The exact nature of these interactions would depend on the specific targets and the context of the reaction.
Biochemical Pathways
As a biochemical reagent, it could potentially be involved in a variety of biochemical reactions and pathways, depending on its specific targets and the context of its use .
Result of Action
As a biochemical reagent, its effects would depend on the specific reactions it is involved in and the context of its use .
特性
IUPAC Name |
6-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIQLMBUPMABDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408888 | |
| Record name | 2-Chloro-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33252-28-7 | |
| Record name | 6-Chloronicotinonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-chloro-5-cyanopyridine in organic synthesis?
A: 2-Chloro-5-cyanopyridine serves as a valuable building block in organic synthesis, particularly for constructing nitrogen-containing heterocyclic compounds. Its structure, featuring both a chlorine atom and a cyano group, allows for diverse chemical transformations. [, ] For instance, it serves as a precursor to substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals. [, ]
Q2: The provided research mentions the synthesis of N-acylated 2-chloro-5-aminomethylpyridines. What is the advantage of the described method?
A: A key advantage highlighted in the research [] is the ability to produce N-acylated 2-chloro-5-aminomethylpyridines in high yield without using ammonia. This is achieved by directly hydrogenating 2-chloro-5-cyanopyridine in the presence of an acylating agent. This method streamlines the synthesis by avoiding the need for a separate amination step.
Q3: Can you provide an example of how 2-chloro-5-cyanopyridine is used to develop compounds with potential biological activity?
A: One study [] explored the fungicidal activity of derivatives derived from 2-chloro-5-cyanopyridine. Researchers synthesized a series of 2-Chloro-N-[6-(3-chlorophenoxy)-pyridin-3-ylmethyl]-nicotinamide derivatives using 2-chloro-5-cyanopyridine as a starting material. The synthesized compounds were then tested for their ability to inhibit fungal growth, demonstrating the potential of using 2-chloro-5-cyanopyridine as a scaffold for developing novel antifungal agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)












